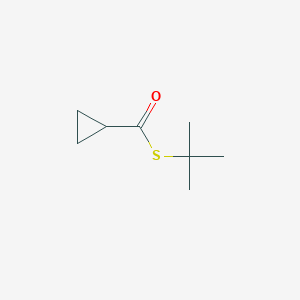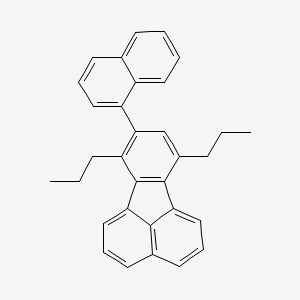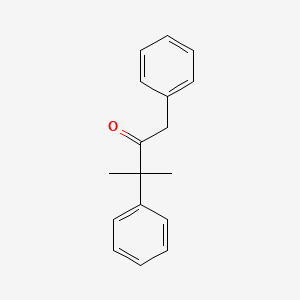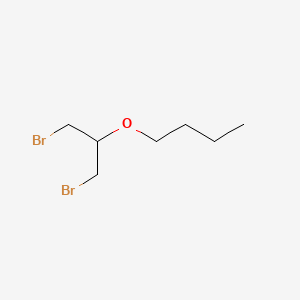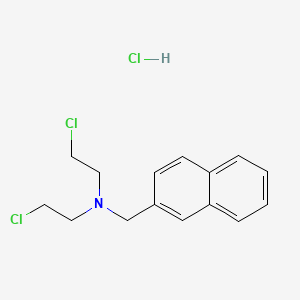
2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine is an organic compound that belongs to the class of chloroalkylamines. These compounds are characterized by the presence of chloroethyl groups attached to an amine. The naphthalen-2-ylmethyl group adds aromatic properties to the compound, making it potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves the reaction of naphthalen-2-ylmethylamine with 2-chloroethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-ylmethyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions may target the chloroethyl groups, converting them to ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related derivatives.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-methylamine: Lacks the naphthalen-2-ylmethyl group, making it less aromatic.
N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)amine: Similar structure but with only one chloroethyl group.
2-chloro-N-(2-chloroethyl)-N-phenylmethylamine: Contains a phenyl group instead of a naphthalen-2-ylmethyl group.
Uniqueness
The presence of the naphthalen-2-ylmethyl group in 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine imparts unique aromatic properties, potentially enhancing its reactivity and applications in various fields.
Propiedades
Número CAS |
67684-82-6 |
|---|---|
Fórmula molecular |
C15H18Cl3N |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H17Cl2N.ClH/c16-7-9-18(10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13;/h1-6,11H,7-10,12H2;1H |
Clave InChI |
FMPZLSPZDMGCKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CN(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


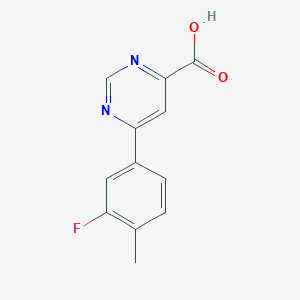
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)
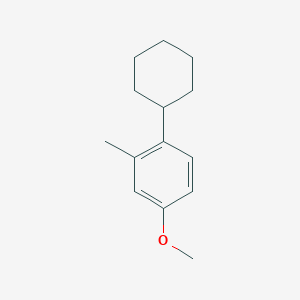

![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)
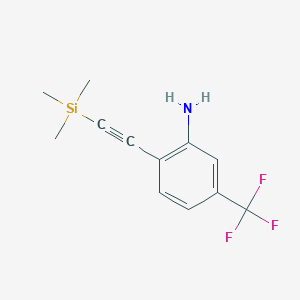
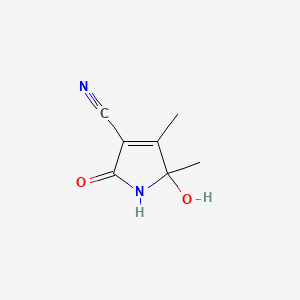
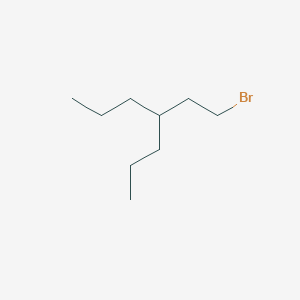
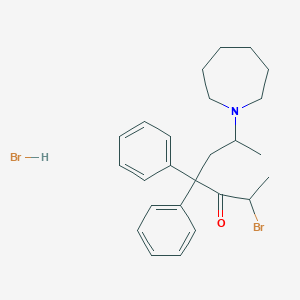
![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)
